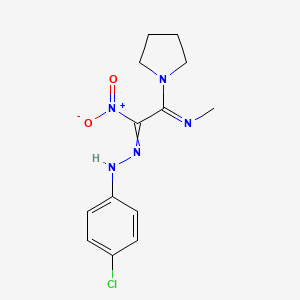
Methyl 3-(benzylamino)-3-oxopropanoate
Overview
Description
Methyl 3-(benzylamino)-3-oxopropanoate (MBO) is an organic compound with the molecular formula C9H11NO3. It is a derivative of propanoic acid and is a member of the benzylamine class of compounds. It is a white solid that is soluble in water and other polar solvents. MBO has been studied extensively in the laboratory due to its potential applications in a variety of fields, including medicine, biochemistry, and environmental science.
Scientific Research Applications
Synthesis of Heterocycles
Methyl 3-(benzylamino)-3-oxopropanoate plays a critical role in synthesizing various heterocycles. For instance, its reaction with chloroacetone and ammonia leads to the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Production of Cyclopropyl-Containing Compounds
The compound is utilized in the production of cyclopropyl-containing compounds. For example, it can react with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to yield specific methyl esters. These products have distinct structural properties, as confirmed by X-ray diffraction analysis (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2013).
Tobacco Flavoring
In flavor chemistry, methyl 3-(2-oxo-cyclohexyl)propionate, a derivative of methyl 3-(benzylamino)-3-oxopropanoate, is synthesized and used in tobacco flavoring. This application demonstrates the compound's versatility in the food and fragrance industry (Zhao Yu, 2010).
Organic Synthesis and Photocyclization
The compound is also significant in organic synthesis, particularly in photocyclization processes. For instance, its derivatives undergo oxidative photocyclization to form benzo[a]carbazoles, highlighting its role in advanced organic synthesis techniques (Li, Pang, Zhang, Yang, & Yu, 2015).
Environmental Applications
In environmental science, derivatives of methyl 3-(benzylamino)-3-oxopropanoate, like methyl propylaminopropanoate, are used to create functionalized magnetic nanoparticles. These nanoparticles are effective in removing hazardous dyes from aqueous solutions, indicating its potential in water treatment technologies (Mohammadi Galangash, Niyazi Kolkasaraei, Ghavidast, & Shirzad-Siboni, 2016).
properties
IUPAC Name |
methyl 3-(benzylamino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-10(13)12-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAADDJYWWUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456914 | |
| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)-3-oxopropanoate | |
CAS RN |
66825-16-9 | |
| Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)




![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)



![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)